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Compound of Interest

Compound Name: 3-(4-Methylphenyl)aniline

Cat. No.: B1586183

In the landscape of modern medicinal chemistry and materials science, the biphenylamine
scaffold represents a privileged structural motif. Its unique combination of rigidity, aromaticity,
and conformational flexibility makes it an invaluable building block for designing molecules with
tailored biological and photophysical properties. 3-(4-Methylphenyl)aniline, also known as 4'-
Methyl-[1,1'-biphenyl]-3-amine, is a distinct member of this class. It features an amino group
positioned meta on one phenyl ring, offering a specific vector for synthetic elaboration, while
the tolyl moiety on the second ring provides a lipophilic handle that can influence molecular

recognition and solubility.

This guide serves as a comprehensive technical resource, synthesizing foundational chemical
data with practical, field-proven insights. It is designed to equip researchers, particularly those
in drug development, with the necessary knowledge to effectively utilize 3-(4-
Methylphenyl)aniline as a strategic intermediate in the synthesis of novel chemical entities.
We will delve into its core properties, logical synthetic pathways, spectroscopic signature,
reactivity profile, and crucial safety considerations, providing a holistic understanding grounded
in established chemical principles.

PART 1: Molecular Structure, Identifiers, and
Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful
application in research. This section codifies the essential identifiers and physicochemical
characteristics of 3-(4-Methylphenyl)aniline.
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Chemical Identity and Structure

The unambiguous identification of a chemical substance is critical for reproducibility and
regulatory compliance. The key identifiers for 3-(4-Methylphenyl)aniline are summarized
below.

Table 1: Chemical Identifiers for 3-(4-Methylphenyl)aniline

Identifier Value Source

IUPAC Name 3-(4-methylphenyl)aniline PubChem

4'-Methyl-[1,1'-biphenyl]-3-
Synonyms _ - PubChem
amine; 3-(p-tolyl)aniline

CAS Number 400751-16-8 CymitQuimica[1]

Molecular Formula Ci3Hi3N PubChem

CC1=CcC=C(C=C1l)C2=CC(=C
SMILES PubChem
C=C2)N

LCYGPGAOVHOANX-
InChlKey PubChem
UHFFFAOYSA-N

The molecule's structure, featuring a biphenyl core with amine and methyl substituents, is
visualized below.

Figure 1: Chemical structure of 3-(4-Methylphenyl)aniline.

Physicochemical Properties

Quantitative physical data informs experimental design, from solvent selection to purification
strategy. While specific experimental data for this compound are not widely published, a
combination of computed values and data from structurally similar analogs provides a reliable
profile.

Table 2: Physicochemical Properties of 3-(4-Methylphenyl)aniline
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Property Value | Description Source | Comment
Molecular Weight 183.25 g/mol PubChem
Typically a solid at room o
Appearance CymitQuimica[1]
temperature.
Data not available. For
] ] context, the related [1,1'-
Melting Point ] )
biphenyl]-3-amine has a
melting point of 31-33 °C.[2][3]
Boiling Point Data not available.
Expected to have low solubility
in water and moderate to good
Solubility solubility in organic solvents CymitQuimica[1]
like ethanol, ethyl acetate, and
toluene.
Estimated ~4.0-4.5 for the
pKa anilinium ion, typical for (Predicted)
aromatic amines.
LogP 3.8 (Computed) PubChem

PART 2: Synthesis, Purification, and Spectroscopic

Characterization

The reliable synthesis and unambiguous characterization of a starting material are paramount.

This section outlines the most logical synthetic approach and the expected spectroscopic data

for structural verification.

Synthesis via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The formation of the C-C bond between the two phenyl rings is the key
strategic step in synthesizing 3-(4-Methylphenyl)aniline. The Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction is the industry-standard method for this transformation due to
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its exceptional functional group tolerance, mild reaction conditions, and high yields.[4][5] The
reaction couples an arylboronic acid (or its ester) with an aryl halide using a palladium catalyst.

Two primary disconnections are viable:
e Route A: Coupling of 3-bromoaniline with 4-methylphenylboronic acid.
e Route B: Coupling of (3-aminophenyl)boronic acid with 4-bromotoluene.

Route A is often preferred due to the commercial availability and stability of the starting
materials. The amine group in 3-bromoaniline is generally compatible with the reaction
conditions, avoiding the need for protecting groups.

Figure 2: General workflow for the synthesis of 3-(4-Methylphenyl)aniline.

Experimental Protocol: Suzuki-Miyaura Synthesis (Route A)

This protocol is a representative procedure based on established methods for similar biphenyl
syntheses and should be adapted and optimized as needed.[3][4]

» Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 3-bromoaniline (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.),
and potassium carbonate (K2COs, 2.5 eq.).

o Catalyst Addition: Add the palladium catalyst, for example, palladium(ll) acetate (Pd(OAc)z,
0.02 eq.), and a suitable ligand such as triphenylphosphine (PPhs, 0.04 eq.).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to
prevent catalyst degradation.

» Solvent Addition: Add a degassed solvent system, typically a mixture like toluene and water
(e.g., 4:1 viv), via syringe.

e Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-
bromoaniline) is consumed (typically 4-12 hours).
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o Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a
separatory funnel. Wash the organic layer sequentially with water and brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to afford the pure 3-(4-Methylphenyl)aniline.

Spectroscopic Characterization Profile

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The
following sections describe the expected spectral features for 3-(4-Methylphenyl)aniline.

IH NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

» Aromatic Region (6 ~6.6-7.5 ppm): A complex series of multiplets corresponding to the 8
aromatic protons. The protons on the aniline ring will be more upfield due to the electron-
donating effect of the -NHz2 group, while the protons on the tolyl ring will be in the more
typical aromatic region.

e Amine Protons (& ~3.6 ppm): A broad singlet integrating to 2H for the -NHz protons. The
chemical shift of this peak is highly dependent on solvent and concentration, and the peak
may disappear upon shaking the sample with D20.[6]

e Methyl Protons (6 ~2.4 ppm): A sharp singlet integrating to 3H, characteristic of the tolyl
methyl group.

13C NMR Spectroscopy: The carbon NMR spectrum should show 11 distinct signals (two
carbons will be equivalent by symmetry in the tolyl ring).

e Aromatic Carbons (0 ~115-148 ppm): Signals for the 12 aromatic carbons. The carbon
attached to the nitrogen atom (C-N) will be significantly shielded, while the quaternary
carbons of the biphenyl linkage will appear downfield.

e Methyl Carbon (& ~21 ppm): A signal for the methyl carbon of the tolyl group.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups present.

e N-H Stretching (3300-3500 cm~1): As a primary amine, two distinct, sharp-to-medium peaks
are expected in this region, corresponding to the asymmetric and symmetric N-H stretching
vibrations.[6][7]

e Aromatic C-H Stretching (>3000 cm~1): One or more sharp peaks just above 3000 cm™1,

» N-H Bending (Scissoring) (~1600 cm~1): A strong absorption in this region is characteristic of
the NH2 scissoring vibration.[7]

e Aromatic C=C Stretching (1450-1600 cm~1): Several sharp absorptions in this region
corresponding to the vibrations of the two aromatic rings.

e C-N Stretching (1250-1350 cm~1): A medium-to-strong band in this region is characteristic of
an aromatic C-N bond.[6]

Mass Spectrometry (MS):

e Molecular lon (M*): A prominent peak at m/z = 183, corresponding to the molecular weight of
the compound. The presence of a nitrogen atom dictates that the molecular weight is an odd
number, consistent with the Nitrogen Rule.

PART 3: Chemical Reactivity and Applications
Core Reactivity of the Aniline Moiety

The synthetic utility of 3-(4-Methylphenyl)aniline stems largely from the versatile reactivity of
its primary aromatic amine group. This functionality serves as a handle for a wide array of
chemical transformations.
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Figure 3: Major reaction pathways for the aniline functional group.

o N-Acylation/Sulfonylation: The nucleophilic amine readily reacts with acylating agents (e.g.,
acetyl chloride, benzoyl chloride) or sulfonylating agents (e.qg., tosyl chloride) in the presence
of a base to form stable amide or sulfonamide linkages. This is a cornerstone reaction in
drug discovery for modifying solubility, metabolic stability, and receptor binding.

o Diazotization: Treatment with nitrous acid (generated in situ from NaNO:2 and a strong acid
like HCI at 0-5 °C) converts the primary amine into a diazonium salt (Ar-N2*). This
intermediate is highly valuable as it can be subsequently displaced by a wide variety of
nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions, providing access to a
diverse array of functionalized biphenyls.

» Electrophilic Aromatic Substitution (EAS): The -NHz group is a powerful activating group,
directing electrophiles to the ortho and para positions of its own ring. This allows for selective
halogenation, nitration, or Friedel-Crafts reactions on the 3-aminobiphenyl ring system,
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although protection of the amine as an amide is often required to moderate its reactivity and
prevent side reactions.

Application as a Scaffold in Drug Discovery

The biphenylamine framework is a well-established "privileged scaffold” in medicinal chemistry,
appearing in numerous pharmacologically active agents.[8] Its value lies in its ability to project

substituents into distinct regions of three-dimensional space, enabling effective interaction with
biological targets.

 Building Block for Kinase Inhibitors: Many kinase inhibitors utilize a core heterocyclic
structure (like a pyrimidine or quinazoline) attached to an aniline. 3-(4-Methylphenyl)aniline
can serve as the aniline component, where the biphenyl tail can occupy the hydrophobic
"back pocket" of the ATP-binding site, a common strategy for achieving potency and
selectivity.

» Scaffold for Receptor Modulators: The distinct aromatic vectors of the biphenyl system are
ideal for probing receptor pockets that have adjacent aromatic and hydrophobic binding
domains. The amine provides a convenient attachment point for linkers or other
pharmacophoric elements. For example, derivatives of 2-amino-[1,1"-biphenyl]-3-
carboxamide have been developed as potent and selective PKMYTL1 inhibitors for cancer
therapy.[9]

e Modulation of Physicochemical Properties: The tolyl group provides lipophilicity, which can
be crucial for membrane permeability and reaching intracellular targets. The meta-amino
group's position allows for synthetic modifications that can fine-tune properties like solubility
and metabolic stability without drastically altering the overall shape of the biphenyl core.

PART 4: Safety and Toxicology

Trustworthiness & Self-Validation: A thorough understanding of a chemical's hazard profile is
not merely a regulatory requirement but a fundamental component of responsible research. All
protocols involving this compound must be designed with its potential hazards in mind.

While specific toxicological data for 3-(4-Methylphenyl)aniline is limited, the well-documented
profile of substituted anilines provides a strong basis for risk assessment.
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General Toxicological Profile of Substituted Anilines:

o Hematotoxicity (Hemolysis): The most common and significant toxic effect associated with
anilines is damage to red blood cells (erythrocytes), leading to hemolysis and
methemoglobinemia.[10][11] This occurs when the aniline or its metabolites oxidize the iron
in hemoglobin from the ferrous (Fe?*) to the ferric (Fe3*) state, rendering it unable to
transport oxygen.

o Organ Toxicity: Prolonged or repeated exposure to anilines can cause damage to the spleen
(due to the clearance of damaged red blood cells), liver, and kidneys.[10]

o Structure-Toxicity Relationship: The specific toxic potency of a substituted aniline is highly
dependent on the type and position of its substituents.[12][13] Electron-withdrawing groups
can sometimes increase toxicity, while factors like water solubility can influence the
toxicological profile.[11][13]

Handling and Storage Recommendations:

o Personal Protective Equipment (PPE): Always handle 3-(4-Methylphenyl)aniline in a well-
ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side
shields, and chemically resistant gloves (e.g., nitrile).

» Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
strong oxidizing agents and sources of ignition.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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